1-(3-Bromopyridin-2-yl)piperazine hydrochloride
CAS No.:
Cat. No.: VC13891342
Molecular Formula: C9H13BrClN3
Molecular Weight: 278.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13BrClN3 |
|---|---|
| Molecular Weight | 278.58 g/mol |
| IUPAC Name | 1-(3-bromopyridin-2-yl)piperazine;hydrochloride |
| Standard InChI | InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H |
| Standard InChI Key | SSQFKKFRVCWWSR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=C(C=CC=N2)Br.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Physical Properties
1-(3-Bromopyridin-2-yl)piperazine hydrochloride has the molecular formula C₉H₁₃BrClN₃ and a molecular weight of 278.58 g/mol . The compound is characterized by a piperazine ring substituted at the 2-position of a 3-bromopyridine group, with a hydrochloride salt stabilizing the structure. Key physical properties include:
| Property | Value/Description | Source |
|---|---|---|
| Appearance | White to off-white solid | |
| Purity (NMR) | ≥97.0% | |
| Storage Conditions | Room temperature, dry, cool | |
| Solubility | Likely polar solvents (e.g., water, acetone) | Inferred |
The ¹H NMR and LCMS spectra confirm structural integrity, with resonance patterns consistent with the piperazine ring and bromopyridine substituent . The hydrochloride salt enhances solubility in aqueous media, facilitating its use in reactions requiring polar conditions.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 1-(3-Bromopyridin-2-yl)piperazine hydrochloride is detailed in the provided sources, analogous methods for related piperazine derivatives offer insights. For example, CN104402842A describes a multi-step synthesis of 1-(3-chloro-phenyl-)-4-(3-chloropropyl)piperazine hydrochloride :
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Step 1: Reaction of diethanolamine with 3-chloroaniline in CHCl₃.
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Step 2: Condensation of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride in dimethylbenzene.
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Step 3: Alkylation with 1-bromo-3-chloropropane at 0–10°C, yielding the target compound .
Adapting this approach, 1-(3-Bromopyridin-2-yl)piperazine hydrochloride could be synthesized via:
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Nucleophilic substitution: Reacting 3-bromo-2-chloropyridine with piperazine in a polar solvent (e.g., acetone or water) under controlled pH and temperature.
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Salt formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
Industrial-Scale Considerations
Key parameters for scalable production include:
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Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) improve reaction kinetics.
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Temperature control: Maintaining 0–10°C during exothermic steps minimizes side reactions .
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Purification: Recrystallization from acetone/water mixtures enhances purity (>97%) .
Analytical Characterization
Spectroscopic Validation
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¹H NMR: Peaks corresponding to the piperazine ring’s methylene groups (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm) confirm the structure .
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LCMS: A molecular ion peak at m/z 278.58 ([M+H]⁺) aligns with the molecular formula .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
1-(3-Bromopyridin-2-yl)piperazine hydrochloride serves as a precursor for neuroactive compounds. For instance, US6111105A highlights piperazinyl-benzisothiazoles as intermediates for ziprasidone, a neuroleptic agent . The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the synthesis of aryl- or heteroaryl-piperazine derivatives.
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